
4-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide" is a derivative of pyridine, which is a heterocyclic aromatic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their various biological activities and applications in medicinal chemistry. The presence of sulfonyl and carbamoyl groups in the compound suggests potential for biological activity, possibly as an anticancer agent, as indicated by related compounds in the literature .
Synthesis Analysis
The synthesis of pyridine derivatives often involves the functionalization of the pyridine ring. For example, a series of 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides were synthesized by reacting 4-substituted pyridine-3-sulfonamides with aryl isocyanates in the presence of potassium carbonate . Although the exact synthesis of "this compound" is not detailed in the provided papers, similar synthetic routes involving substitution reactions and the use of activating groups like N-oxide may be applicable.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be characterized by various spectroscopic methods, including infrared, 1H NMR, and 13C NMR spectroscopy. These techniques help ascertain the structure and confirm the presence of functional groups such as sulfonyl and carbamoyl moieties . The exact structure of "this compound" would likely show characteristic signals for these groups in its spectroscopic data.
Chemical Reactions Analysis
Pyridine derivatives can undergo a variety of chemical reactions. For instance, the nitration of thienopyridines has been studied, yielding products with nitro groups . Sulfur-containing pyridine derivatives have been shown to possess reactivity towards nucleophilic substitution, and their sulfur atoms are susceptible to oxidation . The compound may also undergo similar reactions, such as nucleophilic substitution or oxidation, depending on the reaction conditions and the presence of activating or deactivating groups on the pyridine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as "this compound," are influenced by their functional groups. The sulfonyl group can confer increased solubility in water and may affect the compound's acidity or basicity. The presence of the N-oxide group can activate the pyridine ring towards electrophilic or nucleophilic attack, altering its reactivity . Additionally, the compound's melting point, boiling point, and stability can be deduced from its molecular structure and compared with similar compounds.
Wissenschaftliche Forschungsanwendungen
Diverse Functionalities in Organic Chemistry
Heterocyclic N-oxide molecules, including derivatives of pyridine, are known for their versatile roles as synthetic intermediates in organic chemistry. They exhibit a wide range of functionalities and are vital in forming metal complexes, designing catalysts, and facilitating asymmetric catalysis and synthesis. These compounds are integral in the development of advanced chemistry and drug investigations, showcasing their importance in organic synthesis and medicinal applications (Li et al., 2019).
Structural Diversity through Metal Complexes
The structural diversity derived from ligands like 4,4'-dipyridyldisulfide is noteworthy. These ligands, due to their twisted structure and axial chirality, contribute to the formation of various structurally distinct metal complexes. This diversity is apparent in structures including macrocycles, zigzags, helices, and repeated rhomboids, demonstrating the broad applicability of these compounds in forming diverse and complex structures (Horikoshi & Mochida, 2006).
Environmental and Analytical Applications
Role in Environmental Chemistry
The study of the environmental fate of various chemicals, including fluorinated alternatives to legacy pollutants, is crucial. Investigations into the sources, fate, and effects of these alternatives in the environment highlight the necessity of understanding their impacts and guiding future use based on toxicity assessments. Such research emphasizes the importance of developing sustainable and environmentally friendly alternatives to current pollutants (Wang et al., 2019).
Innovations in Water Treatment Technologies
The exploration of metal-organic frameworks (MOFs) in sulfate radical-based advanced oxidation processes (SR-AOPs) for water treatment showcases the potential of these materials in addressing environmental challenges. MOFs, with their large surface area, ultra-high porosity, and diverse material design, are proving to be valuable in the degradation of organic pollutants in water. This field, still in its infancy, presents numerous opportunities for further research and technological advancements (Huang et al., 2020).
Advancements in Chemosensing
Organic compounds, including pyridine derivatives, are pivotal in the field of chemosensing due to their electronic and structural features. These compounds, with their heteroatoms, provide essential coordination sites for acting as ligands and are used to detect various metal ions in environmental, agricultural, and biological samples. The development of highly efficient, selective, and sensitive chemosensors is a testament to the importance of these compounds in analytical chemistry (Al-Saidi & Khan, 2022).
Wirkmechanismus
Target of Action
The primary targets of 4-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These factors can include pH, temperature, presence of other molecules, and the specific cellular environment in which the compound is present.
Eigenschaften
IUPAC Name |
1-oxido-N-(4-sulfamoylphenyl)pyridin-1-ium-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c13-20(18,19)11-3-1-10(2-4-11)14-12(16)9-5-7-15(17)8-6-9/h1-8H,(H,14,16)(H2,13,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZLOTSADWGEEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=[N+](C=C2)[O-])S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


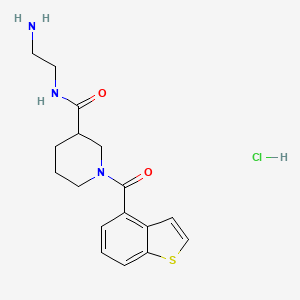
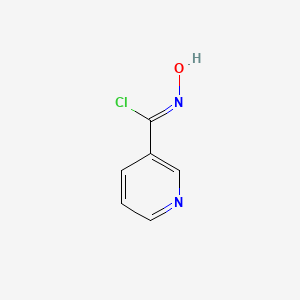
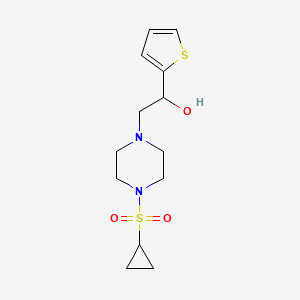
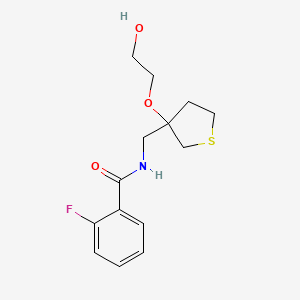
![N-(2-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2517486.png)
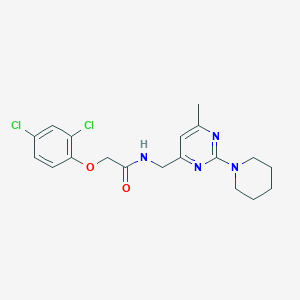
![[(1R,6R,7S,7Ar)-4-(acetyloxymethyl)-7-hydroxy-7-(methoxymethyl)-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-methylbutanoate](/img/structure/B2517489.png)
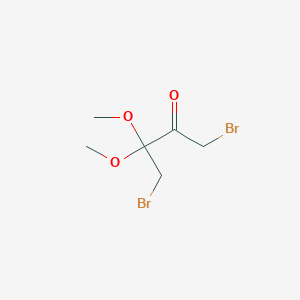
![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2517491.png)
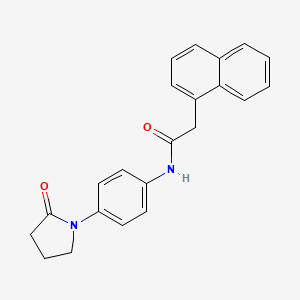
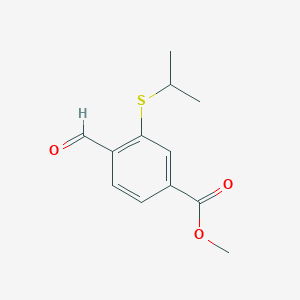

![N-(3,4-difluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2517502.png)